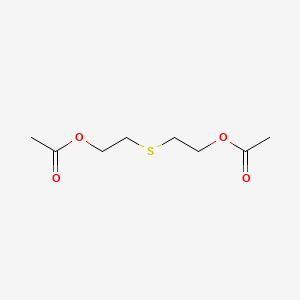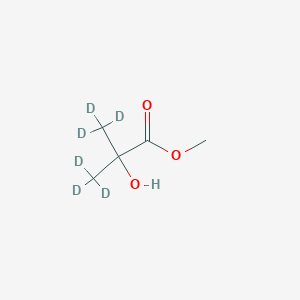
1,1,3,3-tetradeuteriopropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetradeuteriopropane-1,3-diamine is a deuterated derivative of propane-1,3-diamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine can be synthesized through the amination of deuterated acrylonitrile followed by hydrogenation of the resulting deuterated aminopropionitrile . The reaction typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound involves the large-scale amination of deuterated acrylonitrile, followed by catalytic hydrogenation. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: Reduction reactions can further deuterate the compound or reduce functional groups present in derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated amides and nitriles.
Reduction: Further deuterated amines.
Substitution: Deuterated alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetradeuteriopropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of deuterated compounds for mechanistic studies and isotopic labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetradeuteriopropane-1,3-diamine involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds .
Vergleich Mit ähnlichen Verbindungen
Propane-1,3-diamine: The non-deuterated analog with similar chemical properties but different physical properties due to the absence of deuterium.
1,2-Diaminopropane: An isomer with amino groups on adjacent carbon atoms, leading to different reactivity and applications.
1,1,3,3-Tetramethoxypropane: A compound with methoxy groups instead of amino groups, used in different chemical contexts.
Uniqueness: 1,1,3,3-Tetradeuteriopropane-1,3-diamine is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for isotopic labeling, mechanistic studies, and the development of stable compounds in various fields .
Eigenschaften
Molekularformel |
C3H10N2 |
|---|---|
Molekulargewicht |
78.15 g/mol |
IUPAC-Name |
1,1,3,3-tetradeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i2D2,3D2 |
InChI-Schlüssel |
XFNJVJPLKCPIBV-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(CC([2H])([2H])N)N |
Kanonische SMILES |
C(CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)


![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)





![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)




